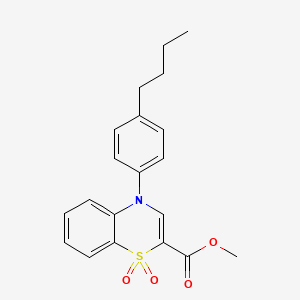

![molecular formula C9H16BrNO4 B2966698 Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 1207950-16-0](/img/structure/B2966698.png)

Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

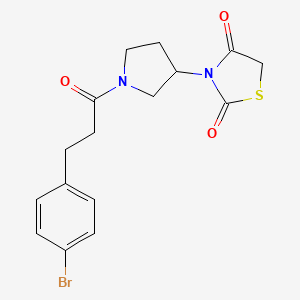

“Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate” is a chemical compound. The IUPAC name for this compound is "methyl (2S)-3-bromo-2-[(tert-butoxy)carbonyl]amino]propanoate" . It is a solid or liquid substance .

Molecular Structure Analysis

The InChI code for this compound is "1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 282.13 . It is a solid or liquid substance . The storage temperature is recommended to be normal or sealed in dry, 2-8°C .Scientific Research Applications

Novel Electrophilic Building Blocks for EPC Synthesis

The compound serves as an electrophilic building block in the synthesis of enantiomerically pure compounds (EPCs). Zimmermann and Seebach (1987) discussed the preparation of novel electrophilic building blocks through bromination of cyclic acetals derived from α-amino and β-hydroxy acids, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Antimicrobial Agent Development

Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, showcasing the potential of using tert-butoxycarbonyl protected intermediates for antimicrobial applications. This approach highlights the versatility of such compounds in medicinal chemistry (Doraswamy & Ramana, 2013).

Synthesis of Key Biotin Intermediates

A study by Qin et al. (2014) demonstrated the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate of Biotin, from L-cystine, showcasing its crucial role in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Development of Amino-Functionalized Polymers

The synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers for the creation of amino-functionalized (meth)acryl polymers was detailed by Ritter, Tabatabai, and Herrmann (2016). This process involves the polymerization of (Br-t-BOC)-aminoethyl (meth)acrylates to yield polymers with protected amino side groups, which are then deprotected to reveal free amino groups, useful in various applications including material science and drug delivery systems (Ritter, Tabatabai, & Herrmann, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with guanine and adenine based-nucleosides .

Mode of Action

Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate likely interacts with its targets through a process of nucleophilic substitution . This process involves the replacement of a leaving group (in this case, bromine) by a nucleophile (the target molecule). The specifics of this interaction can vary depending on the nature of the target molecule and the reaction conditions .

Biochemical Pathways

It is known that halogenated alkanes can induce massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides . These processes can have significant effects on various biochemical pathways, particularly those involving DNA and RNA synthesis.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be varied and complex, given its potential interactions with various nucleosides. These effects could include alterations in DNA and RNA synthesis, which could in turn affect a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is recommended to be stored in a dry environment at a temperature between 2-8°C .

Properties

IUPAC Name |

methyl 2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMKEZZBUQPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207950-16-0 |

Source

|

| Record name | methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2966622.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)